1,2-Dimethoxy-3-ethyl-5-iodobenzene
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Overview
Description
1,2-Dimethoxy-3-ethyl-5-iodobenzene is an organic compound with the molecular formula C10H13IO2 It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups, an ethyl group, and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-ethyl-5-iodobenzene typically involves the iodination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often require a solvent like acetic acid and a temperature range of 0-25°C to ensure the selective iodination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-3-ethyl-5-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy groups and the ethyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,2-Dimethoxy-3-ethyl-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-3-ethyl-5-iodobenzene involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxybenzene: Lacks the ethyl and iodine substituents, making it less reactive in certain chemical reactions.
1,2-Dimethoxy-4-iodobenzene: Similar structure but with the iodine atom at a different position, affecting its reactivity and applications.
1,2-Dimethoxy-3-ethylbenzene: Lacks the iodine atom, which reduces its utility in halogen bonding and certain coupling reactions.
Uniqueness
1,2-Dimethoxy-3-ethyl-5-iodobenzene is unique due to the presence of both methoxy and iodine substituents, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C10H13IO2 |
---|---|
Molecular Weight |
292.11 g/mol |
IUPAC Name |
1-ethyl-5-iodo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C10H13IO2/c1-4-7-5-8(11)6-9(12-2)10(7)13-3/h5-6H,4H2,1-3H3 |
InChI Key |
IWAUDDMNKHWHDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)I)OC)OC |
Origin of Product |
United States |
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